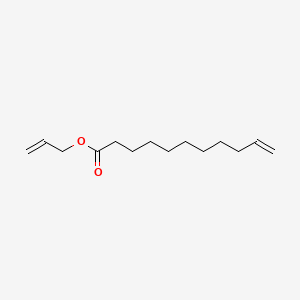

10-Undecenoic acid,2-propen-1-yl ester

Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters are a class of compounds derived from fatty acids, which are carboxylic acids with long aliphatic chains. libretexts.org These chains can be saturated (containing only carbon-carbon single bonds) or unsaturated (containing one or more carbon-carbon double bonds). libretexts.org 10-Undecenoic acid, 2-propen-1-yl ester belongs to the family of unsaturated fatty acid esters. foodb.ca It is the ester formed from 10-undecenoic acid (an 11-carbon unsaturated fatty acid) and allyl alcohol (2-propen-1-ol). foodb.cachemicalbook.com

The properties of fatty acid esters are heavily influenced by their structure, including chain length and the degree of unsaturation. researchgate.net The presence of double bonds, as in allyl 10-undecenoate, provides reactive sites for chemical modifications such as polymerization or addition reactions. rsc.orgnih.gov The synthesis of these esters typically occurs through esterification or transesterification reactions. mdpi.commdpi.com For instance, fatty acid methyl esters (FAMEs) are commonly produced via transesterification of oils, and these can be further converted to other esters. researchgate.netmdpi.com

Significance of Renewable Resources in Contemporary Organic Synthesis

Modern organic synthesis is increasingly focused on utilizing renewable feedstocks to create more sustainable chemical processes and products. rsc.org This shift is driven by the need to reduce dependence on finite petrochemical resources and to develop environmentally benign technologies. rsc.org Plant oils are a key class of renewable raw materials for the chemical industry. mdpi.comrsc.org

10-Undecenoic acid, the precursor to its allyl ester, is a prime example of a valuable chemical derived from a renewable source. researchgate.netresearchgate.net It is produced through the pyrolysis (cracking at high temperatures) of ricinoleic acid, the main component of castor oil, which is extracted from the seeds of the Ricinus communis plant. wikipedia.orgdrugbank.com This process yields methyl undecylenate and heptanal (B48729), with the former being hydrolyzed to produce undecylenic acid. wikipedia.org The use of castor oil as a non-edible, bio-based feedstock makes undecenoic acid and its derivatives, including allyl 10-undecenoate, important building blocks in green chemistry. researchgate.netresearchgate.net

Historical Trajectory of Research on Undecenoic Acid Derivatives

The journey of undecenoic acid (also known as undecylenic acid) in scientific research began with its isolation from the distillation products of castor oil in 1877. drugbank.com Early applications centered on its use in perfumery and for its antifungal properties, which led to its incorporation in various topical treatments. wikipedia.orgdrugbank.compatsnap.com A major milestone in its industrial use was its application as the monomer for the production of Nylon-11, a high-performance bioplastic. wikipedia.org

In recent decades, research has increasingly focused on leveraging the dual functionality of undecenoic acid—the terminal double bond and the carboxylic acid group. nih.govwikipedia.org This has led to the synthesis of a wide array of derivatives. For example, researchers have created novel lipoconjugates by reacting methyl 10-undecenoate with other molecules to explore new biological activities. nih.govresearchgate.netpharmacyjournal.in Furthermore, the terminal double bond has been a key feature in polymerization studies. The development of monomers like 10-undecenyl 10-undecenoate, derived from undecenoic acid, has enabled the synthesis of renewable polyesters through acyclic diene metathesis (ADMET) polymerization. rsc.orgresearchgate.net

Role of Bifunctional Compounds in Advanced Materials Development

Bifunctional compounds are molecules that possess two distinct reactive functional groups. rsc.orgnih.gov This dual reactivity makes them exceptionally useful as building blocks (monomers), cross-linkers, or linking molecules in the synthesis of polymers and other advanced materials. wikipedia.orgnih.govwikipedia.org

Undecylenic acid itself is a classic example of an α,ω-bifunctional compound, featuring a carboxylic acid at one end and a double bond at the other. wikipedia.org This structure has been exploited to link biomolecules to silicon surfaces for biosensor applications. wikipedia.org The ester, 10-Undecenoic acid, 2-propen-1-yl ester, is also a bifunctional molecule, but in this case, it possesses two terminal alkene groups—one from the original acid and one from the allyl alcohol moiety. rsc.orgacs.org This α,ω-diene structure makes it an ideal monomer for specific types of polymerization. rsc.org Academic research has demonstrated its successful use in acyclic diene metathesis (ADMET) polymerization, employing ruthenium-based catalysts to create novel, bio-based unsaturated polyesters with tunable properties. rsc.orgacs.org The ability to form polymers from such renewable, bifunctional monomers is a significant area of research in the development of sustainable materials. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h3-4H,1-2,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOZUTGJXVDWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064723 | |

| Record name | 10-Undecenoic acid, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid with a fatty coconut/pineapple odour and a rum-like background | |

| Record name | Allyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 30.00 mm Hg | |

| Record name | Allyl undecylenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol, propylene glycol and organic solvents | |

| Record name | Allyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8802 (30°) | |

| Record name | Allyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/326/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-76-7 | |

| Record name | 2-Propen-1-yl 10-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 10-undecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL 10-UNDECENOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoic acid, 2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL 10-UNDECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM7A7RN7O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl undecylenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Precursor Functionalization of 10 Undecenoic Acid,2 Propen 1 Yl Ester

Conventional Esterification Approaches

Conventional synthesis of 10-undecenoic acid, 2-propen-1-yl ester primarily relies on direct esterification, a fundamental reaction in organic chemistry. This section explores the acid-catalyzed pathways and the optimization of reaction conditions to enhance product yield.

Direct Esterification with Allyl Alcohol: Acid-Catalyzed Pathways

The direct esterification of 10-undecenoic acid with allyl alcohol represents a primary method for synthesizing allyl undecylenate. google.comorganic-chemistry.org This process involves the reaction of the carboxylic acid with the alcohol in the presence of an acid catalyst. Organic sulfonic acids, such as p-toluene sulfonic acid, are particularly effective for this transformation. google.comgoogle.com A key advantage of using these catalysts is their ability to promote the esterification reaction while minimizing side reactions like the gelling or polymerization of unsaturated reactants such as allyl alcohol. google.com The synthesis is often conducted under azeotropic conditions, employing an inert solvent to continuously remove the water formed during the reaction, which shifts the chemical equilibrium towards the formation of the ester product. google.com

Optimization of Reaction Parameters for Enhanced Conversion

Achieving a high conversion rate in the synthesis of 10-undecenoic acid, 2-propen-1-yl ester necessitates the careful optimization of several reaction parameters. The selection of an appropriate catalyst is a critical factor. While mineral acids like sulfuric acid can be used, they often require a neutralization step at the end of the reaction. google.com The use of solid acid catalysts, such as silica (B1680970) chloride or macroporous polymeric acid catalysts, can offer a more streamlined process by allowing for simpler catalyst removal. organic-chemistry.org

The reaction temperature must be carefully controlled; while elevated temperatures can increase the reaction rate, they can also lead to the formation of undesirable byproducts. google.com The stoichiometry of the reactants is another important consideration, with the use of an excess of one reactant often employed to drive the reaction to completion. researchgate.net The efficient removal of water as it is produced is paramount for maximizing the yield of the ester. google.comgoogle.com

Table 1: Key Parameters for Optimizing Conventional Esterification

| Parameter | Impact on Conversion | Key Considerations |

| Catalyst | The choice and amount of catalyst directly affect the reaction speed. | Organic sulfonic acids are noted for their effectiveness and for minimizing unwanted side reactions. google.com Solid acid catalysts can simplify the purification process. organic-chemistry.org |

| Temperature | Generally, higher temperatures accelerate the reaction. | Temperature must be carefully managed to prevent side reactions and degradation of the desired product. google.com |

| Reactant Molar Ratio | An excess of one reactant can increase the final yield of the ester. | The economic viability of using an excess of a particular reactant should be evaluated. researchgate.net |

| Water Removal | The continuous elimination of water from the reaction mixture pushes the equilibrium towards the product side. | A common industrial technique for water removal is azeotropic distillation. google.com |

Enzymatic Synthesis Routes

Enzymatic methods provide a more sustainable and selective alternative to conventional chemical synthesis for producing esters like allyl 10-undecenoate. This section delves into the use of lipases and the underlying principles of green chemistry that make this approach attractive.

Lipase-Catalyzed Esterification for 10-Undecenoic Acid Derivatives

The enzymatic synthesis of esters, particularly through the use of lipases, is a well-established green alternative. researchgate.net Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes that can effectively catalyze esterification reactions, often with remarkable selectivity. researchgate.netscielo.br These biocatalytic methods are increasingly seen as competitive with traditional chemical synthesis routes. researchgate.net Lipases can be utilized in their free form or immobilized on solid supports, a technique that can improve their stability and facilitate their recovery and reuse. researchgate.netresearchgate.net The successful synthesis of a variety of fatty acid esters using lipase-catalyzed processes has been widely reported. researchgate.net Specifically, lipases have been effectively used for the synthesis of esters from 10-undecenoic acid and other fatty acids with a range of alcohols. researchgate.netresearchgate.net

Principles of Green Chemistry in Biocatalytic Ester Production

The production of esters using biocatalysts is in strong alignment with the core principles of green chemistry. acs.orgtudelft.nl These reactions are typically performed under mild conditions, including lower temperatures and pressures, which contributes to reduced energy consumption. longdom.orgembopress.org As biodegradable catalysts, enzymes offer an environmentally benign alternative to potentially hazardous metal-based or strong acid catalysts. embopress.orgnih.gov Biocatalytic approaches can also lead to more efficient synthetic routes by reducing the number of steps, for instance, by eliminating the need for the protection and deprotection of certain functional groups, thereby generating less waste. tudelft.nl The utilization of renewable starting materials, such as fatty acids derived from plant oils, further strengthens the sustainability of this method. embopress.org

Table 2: Biocatalytic Ester Synthesis and the Principles of Green Chemistry

| Principle of Green Chemistry | Relevance in Biocatalytic Ester Synthesis |

| Prevention | The high selectivity of enzymes minimizes the formation of byproducts, thus preventing waste. researchgate.net |

| Atom Economy | The direct coupling of the carboxylic acid and alcohol results in a high atom economy, with water being the only significant byproduct. e-bookshelf.de |

| Less Hazardous Chemical Syntheses | Enzymes are non-toxic and biodegradable, providing a safer alternative to conventional chemical catalysts. nih.gov |

| Design for Energy Efficiency | Reactions are often conducted at or near ambient temperatures and pressures, leading to lower energy demands. longdom.org |

| Use of Renewable Feedstocks | Fatty acids from renewable sources, such as castor oil, can serve as precursors. embopress.orgwikipedia.org |

| Catalysis | Enzymes are highly efficient catalysts that can be used in small amounts and are often reusable, particularly when immobilized. researchgate.netnih.gov |

Regioselectivity and Conversion Control in Enzymatic Processes

A major benefit of employing enzymes such as lipases is their exceptional selectivity, which includes chemo-, regio-, and stereoselectivity. researchgate.nettudelft.nl For example, when esterifying a molecule containing multiple hydroxyl groups, a lipase (B570770) can demonstrate a preference for acylating a primary alcohol over a secondary one. nih.gov This inherent regioselectivity is a valuable tool for directing the outcome of a reaction and can obviate the need for protective group chemistry. tudelft.nl

The conversion rate in enzymatic esterification is influenced by several factors. The selection of the lipase is crucial, as different lipases will show varying levels of activity and selectivity towards different substrates. mdpi.commdpi.com The reaction medium is also of significant importance. Although these reactions can be carried out in water, the fact that water is a product of the reaction can favor the reverse hydrolytic reaction. scielo.brnih.gov Consequently, managing the water activity in the reaction environment, for example, through the use of organic solvents or solvent-free systems, is key to achieving high conversion rates. scielo.brproject-incite.eu The molar ratio of the substrates and the reaction temperature are also critical parameters for optimizing the conversion. mdpi.com

Table 3: Factors Influencing Regioselectivity and Conversion in Enzymatic Esterification

| Factor | Influence on the Reaction |

| Enzyme Choice | Different lipases possess distinct substrate specificities and selectivities. mdpi.commdpi.com |

| Reaction Medium | The use of organic solvents or a solvent-free environment can shift the reaction equilibrium towards ester formation by minimizing the concentration of water. scielo.brproject-incite.eu |

| Water Activity | A low level of water activity promotes the esterification reaction over the competing hydrolysis reaction. scielo.br |

| Substrate Ratio | The molar ratio of the carboxylic acid to the alcohol has a direct impact on the reaction equilibrium and the final conversion. mdpi.com |

| Temperature | Temperature influences the activity and stability of the enzyme, as well as the overall kinetics of the reaction. mdpi.com |

Derivatization from 10-Undecenoic Acid

The primary precursor for the synthesis of 10-Undecenoic acid, 2-propen-1-yl ester is 10-undecenoic acid itself. This unsaturated fatty acid provides the core structure that is subsequently functionalized to yield the desired ester. The journey from a bio-based feedstock to a functionalized ester involves several key chemical transformations.

Pyrolysis of Ricinoleic Acid as a Source of 10-Undecenoic Acid

10-Undecenoic acid is industrially produced through the pyrolysis of ricinoleic acid, which is the primary fatty acid found in castor oil. unido.orgmasterorganicchemistry.com This thermal cracking process typically occurs at high temperatures, ranging from 400°C to 650°C, and often in the presence of steam. google.comgoogle.com The pyrolysis of ricinoleic acid yields two main products: 10-undecenoic acid and heptanal (B48729). niscpr.res.in

The reaction can be initiated from castor oil directly, its fatty acids, or the methyl esters of the fatty acids. niscpr.res.in Starting with the methyl ester of ricinoleic acid is often preferred as it is more stable under the high temperatures of pyrolysis, which can minimize the formation of undesirable byproducts like acrolein and polymeric materials. niscpr.res.in The process generally involves the methylation of castor oil to produce methyl ricinoleate, followed by pyrolysis of the ester. The resulting methyl undecenoate is then saponified to yield 10-undecenoic acid. unido.org

The efficiency of the pyrolysis can be influenced by several factors, including temperature, pressure, and the presence of catalysts. A pseudo-first-order kinetic model has been proposed for the pyrolysis of castor oil, with an activation energy of 54,013.3 kJ/kmol and a frequency factor of 19.2 s⁻¹ at a pressure of 2.67 kPa. cellulosechemtechnol.ro The yields of the desired products can vary; for instance, one process reported that from one kilogram of castor oil, 210 grams of heptanal and 392 grams of methyl undecylenate (equivalent to 365 grams of undecylenic acid) could be obtained. google.com Another study noted that from 1 kg of castor oil, yields of 265 g of n-heptaldehyde and 320 g of undecylenic acid were achieved. google.com

Pyrolysis of Ricinoleic Acid Derivatives: Products and Yields

| Starting Material | Key Products | Reported Yield | Reference |

|---|---|---|---|

| Castor Oil | Heptanal, Methyl Undecylenate | 210 g Heptanal, 392 g Methyl Undecylenate per kg | google.com |

| Castor Oil | n-Heptaldehyde, Undecylenic Acid | 265 g n-Heptaldehyde, 320 g Undecylenic Acid per kg | google.com |

| Isopropyl Ricinoleate | n-Heptaldehyde, Isopropyl Undecylenate | 83.5% chemical yield of n-Heptaldehyde, 87% chemical yield of Isopropyl Undecylenate | google.com |

Preparation of Related Undecylenic Esters for Comparative Reactivity Studies

The synthesis of various esters of 10-undecenoic acid is crucial for comparative studies of their reactivity and potential applications. The Fischer esterification is a common and fundamental method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comcerritos.edumasterorganicchemistry.comlibretexts.orgathabascau.ca This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Studies on the synthesis of other undecylenic esters provide valuable insights. For instance, the synthesis of lactose (B1674315) undecylenate has been achieved through a two-step enzymatic protocol, highlighting a "green" synthetic route. nih.gov The synthesis of various polyol esters of undecylenic acid, such as those with diglycerol, pentaerythritol (B129877) monomethylether, and trimethyloltoluene, has also been reported for their potential use as ecofriendly lubricants. cerritos.edu

The reactivity of these esters can be compared in various chemical transformations, such as polymerization. The presence of the terminal double bond in the undecylenate chain and, in the case of allyl undecylenate, the double bond in the alcohol moiety, allows for polymerization reactions. ncsu.edu For example, the reactivity of different active esters, such as pentafluorophenyl and nitrophenyl esters, in copolymerization has been studied to understand their potential for sequential post-modification. mdpi.com Such comparative studies are essential for tailoring the properties of the resulting polymers for specific applications.

Synthesis of Various Undecylenic Esters

| Ester | Alcohol Reactant | Synthesis Method | Key Findings/Applications | Reference |

|---|---|---|---|---|

| Ethyl Laureate (Example of Fischer Esterification) | Ethanol | Fischer Esterification | Demonstrates the use of excess alcohol to drive equilibrium. | cerritos.edu |

| Lactose Undecylenate (URB1418) | Lactose Derivative | Enzymatic Synthesis | "Green" procedure, antifungal and anti-inflammatory properties. | nih.gov |

| Polyol Esters of Undecylenic Acid | Diglycerol, PEME, TMT | Esterification | Potential as ecofriendly lubricants. | cerritos.edu |

| Allyl Cyclohexylpropionate (Example of Allyl Ester Hydrolysis) | Allyl Alcohol (product of hydrolysis) | Base-catalyzed Ester Hydrolysis | Demonstrates a method to obtain allyl alcohol from an ester. | youtube.com |

Chemical Reactivity and Transformation Pathways of 10 Undecenoic Acid,2 Propen 1 Yl Ester

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes, such as those based on ruthenium or molybdenum. researchgate.net Allyl 10-undecenoate, with its two terminal double bonds, is an ideal substrate for such transformations.

Cross-Metathesis with Diverse Olefinic Substrates

Cross-metathesis (CM) is an intermolecular reaction that joins two different alkenes. chemistrysteps.com When allyl 10-undecenoate is reacted with another olefinic substrate in the presence of a metathesis catalyst, a statistical mixture of products can be formed, including the homodimers of each reactant and the desired cross-coupled product. organic-chemistry.org However, by using an excess of one reactant or by choosing olefins with different reactivities, the reaction can be driven toward the formation of the desired heterodimer. organic-chemistry.org

The reaction is catalyzed by ruthenium carbene complexes, often referred to as Grubbs catalysts. organic-chemistry.org The reactivity of an olefin in CM is influenced by its substitution pattern and the presence of nearby functional groups. Terminal olefins, like those in allyl 10-undecenoate, are generally highly reactive. Studies on similar substrates, such as allyl alcohols and fatty acid esters, demonstrate successful CM with a range of partners. researchgate.netcaltech.edursc.org For example, the cross-metathesis of methyl 10-undecenoate with acrylonitrile (B1666552) has been reported, indicating the terminal double bond of the fatty acid chain is reactive. researchgate.net Similarly, allyl groups are known to be effective partners in CM reactions. caltech.edu

The reaction of allyl 10-undecenoate with various olefinic substrates can lead to novel difunctional molecules, as illustrated in the following table.

| Olefinic Substrate | Structure of Substrate | Potential Cross-Coupled Product(s) |

|---|---|---|

| Methyl Acrylate (B77674) | CH₂=CHCOOCH₃ | Cross-coupling at the allyl group or the undecenoate terminus, forming new α,β-unsaturated esters. |

| Styrene | C₆H₅CH=CH₂ | Products containing a stilbene-like moiety and either an allyl or undecenoate ester functionality. |

| 1-Octene | CH₂(CH₂)₅CH=CH₂ | Formation of longer-chain diene esters by coupling at either terminal olefin. |

| Allyl Alcohol | CH₂=CHCH₂OH | Generation of di- or tri-functional molecules with ester and hydroxyl groups. |

Acyclic Diene Metathesis (ADMET) Polymerization Precursors

As an α,ω-diene, allyl 10-undecenoate is a suitable monomer for acyclic diene metathesis (ADMET) polymerization. wikipedia.org ADMET is a step-growth condensation polymerization driven by the removal of a small, volatile alkene, typically ethylene (B1197577), from the reaction mixture under vacuum. wikipedia.org This process connects monomer units to form unsaturated polymers. rsc.org

The polymerization of allyl 10-undecenoate and related fatty acid-derived dienes has been successfully demonstrated using Grubbs-type ruthenium catalysts. researchgate.netusda.gov Research has shown that while first-generation Grubbs catalysts can induce oligomerization, second-generation catalysts are more effective in producing high molecular weight polyesters. researchgate.net One study proposed that the polymerization of allyl 10-undecenoate may proceed indirectly through an initial ring-closing metathesis (RCM) to form a macrocyclic ester, which then undergoes entropically-driven ring-opening metathesis polymerization (ED-ROMP) to yield the final linear polymer. researchgate.net The properties of the resulting unsaturated polyesters, such as molecular weight (Mn) and polydispersity (Đ), are dependent on the reaction conditions and the catalyst used. nih.gov

| Monomer | Catalyst | Conditions | Resulting Polymer Mn (g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Allyl undec-10-enoate | Grubbs 1st Gen. | Bulk, 55 °C | 9,200 - 17,700 | 1.8 - 2.2 | researchgate.net |

| 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs 2nd Gen. (G2) | CH₂Cl₂, 50 °C | 12,700 | 1.85 | mdpi.com |

| undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. (G2) | Bulk, 80 °C, 24h | 22,000 - 26,500 | N/A | mdpi.com |

| Ethylene glycol di-9-decenoate | Hoveyda-Grubbs 2nd Gen. | Bulk, high vacuum | High Yield | N/A | usda.gov |

Addition Reactions to Unsaturated Bonds

The electron-rich double bonds in allyl 10-undecenoate are susceptible to various addition reactions, enabling further functionalization, crosslinking, and polymerization.

Thiol-Ene Photopolymerization Mechanisms

Thiol-ene polymerization is a "click" chemistry reaction that proceeds via the radical-mediated addition of a thiol (R-SH) to an alkene ('ene'). wikipedia.org The reaction can be initiated by heat or, more commonly, by UV light, often with a photoinitiator. acs.orgresearchgate.net The process is a step-growth mechanism involving two key steps:

Propagation: A thiyl radical (RS•) adds to one of the C=C double bonds of allyl 10-undecenoate, forming a carbon-centered radical. acs.org

Chain Transfer: The resulting carbon radical abstracts a hydrogen atom from another thiol molecule, forming a stable thioether bond and regenerating a thiyl radical, which continues the cycle. acs.org

This mechanism is highly efficient and exhibits low sensitivity to oxygen inhibition compared to traditional acrylate polymerizations. researchgate.net Both the allyl and the terminal undecenoate double bonds are reactive 'enes' for this transformation. researchgate.netnih.gov When allyl 10-undecenoate is reacted with a multifunctional thiol (e.g., a tetrathiol), a highly cross-linked poly(thioether-ester) network is formed. researchgate.net

The kinetics of thiol-ene reactions depend on the structure of the ene. For thiol-allyl ether systems, which are structurally similar to the allyl ester group, the polymerization rate is typically first-order with respect to the thiol concentration and independent of the ene concentration. acs.orgacs.org This is because the chain-transfer step is often the rate-limiting step in these systems. researchgate.net

| Reactants | Initiation | Mechanism | Product Structure |

|---|---|---|---|

| Allyl 10-undecenoate + Polythiol (e.g., Pentaerythritol (B129877) tetrakis(3-mercaptopropionate)) | UV Light + Photoinitiator (e.g., DMPA) | Radical-mediated step-growth addition | Cross-linked poly(thioether-ester) network |

Michael Addition Reactions with Diene Esters

The classical Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org Typical Michael acceptors include enones, enals, and α,β-unsaturated esters, where the double bond is activated by the adjacent electron-withdrawing group. masterorganicchemistry.com

Allyl 10-undecenoate is a diene ester, but its double bonds are not in conjugation with the ester carbonyl. Therefore, it cannot act as a Michael acceptor under standard conditions. chemistrysteps.commasterorganicchemistry.com However, certain reaction pathways could enable a Michael-type reaction. A potential, though non-standard, transformation involves a tandem isomerization-Michael addition sequence. nih.govrsc.org In such a process, a catalyst (e.g., a transition metal complex) could first facilitate the isomerization of the terminal undecenoate double bond along the carbon chain to form a conjugated α,β- or β,γ-unsaturated ester. This newly formed conjugated system could then serve as a Michael acceptor for a suitable nucleophile. While plausible, this specific tandem reaction for allyl 10-undecenoate is not widely documented and represents a hypothetical pathway. An alternative involves tandem Michael/Michael reactions where a dienolate adds to an unsaturated ester. researchgate.netdntb.gov.ua

| Michael Donor (Nucleophile) | Proposed Catalyst for Isomerization | Hypothetical Product |

|---|---|---|

| Diethyl malonate | Transition Metal Complex (e.g., Rh, Ru) | Adduct of diethyl malonate to the isomerized undecenoate backbone. |

| Thiophenol | Base or Transition Metal | Thioether product formed via conjugate addition to the isomerized ester. |

| Cyclohexanone (as enolate) | Base (e.g., LDA) + Isomerization Catalyst | 1,5-dicarbonyl compound resulting from addition to the isomerized ester. |

Hydrofunctionalization Reactions with Carboxylic Acids

Hydrofunctionalization involves the addition of an H-X molecule across a C=C double bond. The addition of a carboxylic acid (H-OOCR), known as hydroesterification, can functionalize the olefins in allyl 10-undecenoate. This transformation can proceed via different mechanisms, leading to either Markovnikov or anti-Markovnikov products depending on the catalyst system.

Markovnikov addition, where the carboxylate group adds to the more substituted carbon of the double bond, can be catalyzed by various transition metals, such as ruthenium or gold, typically with alkyne substrates. mdpi.comacs.org

More relevant to the terminal alkenes of allyl 10-undecenoate is anti-Markovnikov hydroesterification, which yields the linear ester product. A direct catalytic anti-Markovnikov addition of carboxylic acids to olefins has been developed using a photoredox catalyst system comprising an acridinium (B8443388) photooxidant and a hydrogen atom donor. organic-chemistry.orgnih.gov The proposed mechanism involves the oxidation of the alkene to a radical cation, which is then attacked by the carboxylate nucleophile at the sterically less hindered terminal carbon. nih.gov Furthermore, palladium-catalyzed hydroesterification of methyl 10-undecenoate to produce linear diesters has been studied extensively, demonstrating a viable route to functionalize the terminal double bond of the fatty acid chain. researchgate.netresearchgate.net

| Carboxylic Acid Reagent | Catalyst System | Regioselectivity | Product |

|---|---|---|---|

| Acetic Acid | Acridinium Photooxidant + H-atom donor | Anti-Markovnikov | Forms a 1,11- or 1,3-diester moiety. |

| Benzoic Acid | Acridinium Photooxidant + H-atom donor | Anti-Markovnikov | Forms a benzoate-undecenoate diester. nih.gov |

| Methanol/CO (Alkoxycarbonylation) | Palladium/ligand complex (e.g., 1,2-DTBPMB) | Linear (Anti-Markovnikov) | Forms a dimethyl diester from the undecenoate chain. researchgate.netresearchgate.net |

Oxidation and Hydroxylation Reactions of 10-Undecenoic Acid, 2-propen-1-yl Ester

The presence of a terminal double bond in the undecenoate chain makes the molecule susceptible to various oxidation and hydroxylation reactions. These transformations can target the allylic position or the double bond itself, leading to valuable chemical intermediates.

Allylic Oxidation Pathways of Undecenoates

Allylic C-H oxidation is a powerful method for functionalizing unsaturated compounds like undecenoates, as the resulting active species are stabilized by the adjacent double bond. rsc.org This reaction can be achieved using various reagents, leading to the formation of allylic alcohols or enones.

One of the classic reagents for this transformation is selenium dioxide (SeO₂), in a reaction known as the Riley oxidation. youtube.com The mechanism involves an initial ene reaction with the electrophilic selenium center, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to form an allylselenite ester. Subsequent hydrolysis yields the corresponding allylic alcohol. youtube.com

Other transition-metal reagents and conditions have been developed for allylic oxidation. rsc.org For instance, vanadyl acetylacetonate (B107027) in the presence of tert-butyl hydroperoxide can oxidize the allylic sites of steroidal olefins. wikipedia.org Palladium(II)/sulfoxide catalyst systems have also been employed for the direct, catalytic synthesis of complex allylic esters from terminal olefins and carboxylic acids through C-H oxidation. youtube.com These methods offer alternatives to traditional chromium-based oxidants. wikipedia.org

| Reagent/System | Typical Product | Reference |

|---|---|---|

| Selenium Dioxide (SeO₂) | Allylic Alcohol | youtube.com |

| Chromium(VI) Reagents (e.g., CrO₃·3,5-DMP) | Allylic Ketone (Enone) | rsc.org |

| Vanadyl acetylacetonate / t-BuOOH | 7-Keto products (in steroidal olefins) | wikipedia.org |

| Pd(II)/Sulfoxide Catalysis | (E)-Allylic Esters | youtube.com |

Stereoselective Enzymatic Hydroxylation of 10-Undecenoic Acid

Biocatalysis offers a highly selective alternative to traditional chemical methods for the functionalization of fatty acids. Enzymes, particularly from the cytochrome P450 family, are known to catalyze the regio- and stereoselective oxidation of various fatty acids. mdpi.com

Research has demonstrated the selective hydroxylation of 10-undecenoic acid using a light-activated hybrid P450 BM3 enzyme. researchgate.netmdpi.com In this system, hydroxylation occurs exclusively at the allylic C-9 position, with minimal epoxidation at the terminal double bond. mdpi.com The reaction yields (R)-9-hydroxy-10-undecenoic acid, a valuable synthon for natural product synthesis, with a high degree of stereoselectivity. researchgate.netmdpi.com

| Biocatalyst | Substrate | Major Product | Position of Hydroxylation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Light-activated hybrid P450 BM3 | 10-Undecenoic acid | (R)-9-hydroxy-10-undecenoic acid | Allylic (C-9) | 85% | researchgate.netmdpi.com |

Epoxidation of Unsaturated Ester Derivatives

The terminal double bond of 10-undecenoic acid, 2-propen-1-yl ester is susceptible to epoxidation, a reaction that converts the alkene into an epoxide (oxirane). This transformation is synthetically useful, as epoxides are versatile intermediates that can be opened by various nucleophiles.

The epoxidation of olefins is commonly carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govmedchemexpress.com The reaction is a concerted process where the oxygen atom is added across the double bond, and it is generally stereospecific. nih.gov For unsaturated esters, m-CPBA has been shown to be an effective reagent, leading to the formation of glycidic ester derivatives in good yields and with short reaction times. nih.govmedchemexpress.com The kinetics of epoxidation for unsaturated fatty acid methyl esters have been studied, providing insight into reaction rates and activation energies for such transformations. acs.org

Functional Group Interconversions

The ester functionality of 10-undecenoic acid, 2-propen-1-yl ester allows for several important functional group interconversions, primarily through reactions at the carbonyl group.

Hydrolysis of Ester Linkages for Acid Regeneration

The ester linkage in 10-undecenoic acid, 2-propen-1-yl ester can be cleaved through hydrolysis to regenerate the parent carboxylic acid (10-undecenoic acid) and allyl alcohol. This reaction can be performed under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group (allyloxide). A rapid, final acid-base step occurs where the acidic carboxylic acid is deprotonated by the basic alkoxide, driving the reaction to completion and forming the carboxylate salt. Subsequent acidification during workup is required to obtain the neutral carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. The resulting tetrahedral intermediate undergoes a series of proton transfers to convert the alkoxy group into a good leaving group (allyl alcohol), which is then eliminated to form the protonated carboxylic acid.

| Condition | Reagents | Key Intermediate | Nature of Reaction | Final Products (before workup) | Reference |

|---|---|---|---|---|---|

| Basic (Saponification) | Aqueous NaOH or KOH, Heat | Tetrahedral Intermediate | Irreversible | Carboxylate Salt and Alcohol | |

| Acidic | Aqueous Acid (e.g., H₂SO₄), Heat | Protonated Tetrahedral Intermediate | Reversible (Equilibrium) | Carboxylic Acid and Alcohol |

Reactions Leading to Polymeric Imidazolides

Following the hydrolysis of the ester to poly(10-undecenoic acid), the resulting polymer-bound carboxylic acid groups can be activated for further transformations. One such activation involves the reaction with 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net This reaction converts the carboxylic acid groups into highly reactive acyl imidazolide (B1226674) intermediates. The formation of these acyl imidazolides is a crucial step for creating activated monomers that can undergo further polymerization or modification. Research has shown that reacting poly(10-undecenoic acid) with CDI yields polyethylene-based polymeric imidazolides. researchgate.net This process leverages the reactivity of the carboxylic acid, which is first generated from a polymeric ester precursor, to create a polymer with activated side chains capable of participating in subsequent coupling reactions. researchgate.net

Polymerization and Advanced Materials Science Applications

Homopolymerization and Copolymerization Studies

The dual unsaturation in allyl 10-undecenoate enables its use in various polymerization strategies to create both linear and cross-linked polymer architectures.

The free radical polymerization of allyl monomers, including allyl esters like allyl 10-undecenoate, is a well-known but challenging process. researchgate.net A significant issue is degradative chain transfer, where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This event terminates the growing chain and creates a stable allyl radical that is slow to reinitiate polymerization, often leading to polymers with low molecular weights. researchgate.netmdpi.com

To overcome these limitations, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for monomers containing allyl groups. psu.edunih.gov RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. psu.edursc.orgscirp.org By carefully selecting the RAFT agent and reaction conditions, it is possible to favor the polymerization of the more reactive double bond while preserving the other for subsequent modification. psu.edunih.gov For a monomer like allyl 10-undecenoate, this would typically involve the preferential reaction of the terminal undecenoate double bond, leaving the allyl group pendant to the main polymer chain.

Table 1: RAFT Polymerization of Allyl-Functionalized Monomers

| Monomer | RAFT Agent | Initiator | Polymer Structure | Reference |

|---|---|---|---|---|

| Allyl Methacrylate (AMA) & Styrene | Specific dithiobenzoate | AIBN | Well-defined copolymers with pendant allyl groups | psu.edu |

| 4-(3′-buten-1′-oxy)-2,3,5,6-tetrafluorostyrene | DDMMAT | AIBN | Functional fluoropolymers with pendent alkene groups | nih.gov |

This table presents examples of controlled polymerization for monomers containing allyl or related functionalities, demonstrating the versatility of the RAFT technique.

Metallocene catalysts, particularly those based on zirconium, are highly effective for olefin polymerization, offering precise control over polymer microstructure, molecular weight, and comonomer incorporation. hhu.deippi.ac.irsid.ir The direct copolymerization of ethylene (B1197577) with polar monomers like 10-undecenoic acid (UA) using metallocene catalysts has been demonstrated. researchgate.net A significant challenge in this process is the potential for the polar functional group (in this case, the carboxylic acid) to deactivate the electrophilic catalyst center. researchgate.netresearchgate.net This is often mitigated by pre-treating the functional comonomer with an aluminum alkyl, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminium (TIBA), which protects the polar group by forming O-Al bonds. ippi.ac.irresearchgate.netippi.ac.ir

Studies have shown that the catalyst structure significantly impacts the copolymerization process. For instance, a phenylidene-bridged metallocene catalyst, Ph₂C(Cp)(Flu)ZrCl₂, has been shown to achieve high incorporation levels of up to 7.3 mol-% of 10-undecenoic acid in copolymers with ethylene. researchgate.net The rigid structure and wide bite angle of this catalyst are believed to facilitate the incorporation of the bulky functional comonomer. researchgate.net The resulting copolymers exhibit altered crystalline structures and mechanical properties depending on the comonomer content. researchgate.net Similarly, metallocene catalysts can copolymerize ethylene with a variety of other linear and cyclic olefins, with the comonomer structure influencing catalytic activity and the thermal properties of the resulting polymer. engineering.org.cn

Table 2: Metallocene-Catalyzed Copolymerization of Ethylene and 10-Undecenoic Acid (UA)

| Metallocene Catalyst | Cocatalyst | UA Incorporation (mol-%) | Key Finding | Reference |

|---|---|---|---|---|

| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | Up to 7.3 | High incorporation due to rigid catalyst structure | researchgate.net |

| Me₂Si(Cp)(Flu)ZrCl₂ | MAO | Lower than Ph₂C-bridged | Catalyst geometry is crucial for comonomer incorporation | researchgate.net |

This table summarizes findings from the direct copolymerization of ethylene with unprotected 10-undecenoic acid, highlighting the influence of the metallocene catalyst's geometry.

Poly(2-oxazoline)s are a class of polymers known for their biocompatibility and tunable properties, synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazoline monomers. nih.govresearchgate.net These monomers can be readily synthesized from carboxylic acids. nih.gov Therefore, 10-undecenoic acid can serve as a precursor for a novel oxazoline (B21484) monomer, specifically 2-(dec-9-en-1-yl)-2-oxazoline.

The synthesis typically involves the reaction of the carboxylic acid with an aminoalcohol, followed by cyclization. nih.gov Once the monomer is obtained, CROP is initiated by an electrophilic species, such as methyl tosylate or methyl triflate. beilstein-journals.orgresearchgate.net The polymerization proceeds in a living manner, allowing for the synthesis of polymers with controlled chain lengths and the formation of block copolymers. nih.govresearchgate.net The polymerization of the 2-(dec-9-en-1-yl)-2-oxazoline monomer would result in a poly(2-oxazoline) with a pendant terminal double bond on each repeating unit, creating a highly functional polymer platform amenable to further chemical modification. nih.gov

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical catalysis for polyester (B1180765) synthesis. mdpi.comnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective at catalyzing polycondensation reactions under mild conditions, minimizing side reactions and avoiding metal contamination. nih.govresearchgate.net

Monomers derived from 10-undecenoic acid are excellent candidates for enzymatic polycondensation. For example, diols synthesized from methyl 10-undecenoate can be reacted with bio-based dicarboxylic acid esters in the presence of a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or an enzyme to yield aliphatic polyesters and poly(ester-amide)s. rsc.org The enzymatic route is particularly advantageous as it often exhibits high selectivity, for instance, for primary over secondary hydroxyl groups, which allows for precise control over the polymer architecture. researchgate.net This method has been used to create linear and branched polyesters from 10-undecenoic acid derivatives containing hydroxyl and carboxylic acid or epoxide functionalities. researchgate.nettesisenred.net

Functionalization of Polymeric Architectures

The presence of alkene groups along the polymer backbone or as pendant side chains provides a reactive handle for extensive post-polymerization modification, allowing for the creation of functional materials with tailored properties for specific applications. nih.govuwo.carsc.org

Polymers synthesized from allyl 10-undecenoate or its derivatives, which feature pendant allyl or vinyl groups, are ideal substrates for post-polymerization modification. nih.govnih.gov This approach allows for the introduction of a wide array of functional groups that might not be compatible with the initial polymerization conditions. uwo.carsc.org

One of the most powerful and widely used methods for modifying these olefin-containing polymers is the thiol-ene reaction. nih.govresearchgate.netwiley-vch.de This "click" chemistry reaction involves the radical- or photo-initiated addition of a thiol to an alkene, proceeding with high efficiency and selectivity under mild conditions. nih.govwiley-vch.de By choosing thiols with different functional groups (e.g., hydroxyls, amines, carboxylic acids, or even biomolecules), the properties of the polymer can be dramatically altered. nih.govrsc.org For example, the thiol-ene modification of polyesters derived from 10-undecenoic acid has been used to tune properties like lipophilicity and crystallinity. nih.gov Other olefin metathesis and addition reactions can also be employed to introduce diverse functionalities onto the polymer scaffold. rsc.orgchemrxiv.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) |

| 10-Undecenoic acid (UA) |

| 10-Undecenoic acid, 2-propen-1-yl ester (allyl 10-undecenoate) |

| 2-(acryloyloxy)ethylisocyanate (AOI) |

| 2-(dec-9-en-1-yl)-2-oxazoline |

| 4-(3′-buten-1′-oxy)-2,3,5,6-tetrafluorostyrene |

| Allyl Methacrylate (AMA) |

| Candida antarctica lipase B (CALB) |

| Ethylene |

| Methyl 10-undecenoate |

| Methylaluminoxane (MAO) |

| Methyl triflate |

| Methyl tosylate |

| Ph₂C(Cp)(Flu)ZrCl₂ |

| Styrene |

Grafting-Onto Approaches for Tailored Polymer Properties

The "grafting-onto" approach is a powerful strategy for modifying the surface properties of materials or for creating complex polymer architectures like graft copolymers. This method involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a polymer backbone or a substrate surface that has complementary reactive sites. The allyl group in polymers derived from 10-undecenoic acid, 2-propen-1-yl ester serves as an excellent platform for such modifications, primarily through the highly efficient thiol-ene click reaction. rsc.orgnih.govpsu.edu

The terminal double bond of the allyl group is particularly amenable to radical-mediated thiol-ene chemistry. rsc.orgnih.govpsu.edu This reaction allows for the covalent attachment of a wide variety of thiol-containing molecules, including functionalized small molecules, peptides, or even other polymer chains, onto the polyester backbone. For instance, a polyester synthesized with pendant allyl groups can be readily modified by reacting it with a thiol-terminated polymer, such as poly(ethylene glycol) (PEG), in the presence of a photoinitiator. nih.gov This process results in a graft copolymer with a polyester backbone and PEG side chains, which can dramatically alter the hydrophilicity, biocompatibility, and self-assembly behavior of the original polymer.

A key advantage of the grafting-onto approach using allyl-functionalized polymers is the ability to precisely control the characteristics of both the backbone and the grafted chains, as they are synthesized independently. mdpi.com This allows for the creation of well-defined graft copolymers with predictable properties. The high reactivity of the primary olefinic double bonds in the allyl groups of monomers like allyl 10-undecenoate towards thiols makes them ideal candidates for these applications. rsc.org This high reactivity ensures efficient grafting and minimizes side reactions.

The versatility of this approach is further highlighted by the ability to create telechelic polymers, which are polymers with reactive functional groups at both ends. rsc.org By carefully designing the polymerization of 10-undecenoic acid, 2-propen-1-yl ester, it is possible to synthesize polyesters with terminal allyl groups that can then be used to graft onto surfaces or to create block copolymers.

Structure-Property Relationships in Polymer Design

The final properties of a polymer are intrinsically linked to the structure of its constituent monomers and the architecture of the polymer chains. In the case of polymers derived from 10-undecenoic acid, 2-propen-1-yl ester, several structural factors play a crucial role in determining the polymer's characteristics.

The long aliphatic spacer group, consisting of eight methylene (B1212753) units between the ester functionality and the terminal double bond in 10-undecenoic acid, 2-propen-1-yl ester, has a profound influence on its polymerization behavior. This spacer effectively isolates the polymerizable vinyl group from the potentially coordinating ester group.

In coordination polymerization methods like Acyclic Diene Metathesis (ADMET), the presence of coordinating functional groups such as esters can be detrimental to the catalyst's activity, often leading to catalyst deactivation and the formation of only low molecular weight oligomers. researchgate.net However, research has shown that diallyl esters with a sufficiently long spacer group can undergo successful polymerization. For example, in the ADMET polymerization of diallyl esters using a Grubbs' "first generation" catalyst, esters with short spacers resulted in oligomers with a degree of polymerization (DP) of less than 7. researchgate.net In contrast, allyl undec-10-enoate (B1210307), with its long spacer, yielded polymers with DPs in the range of 41-79. researchgate.net This suggests that the extended spacer arm mitigates the negative influence of the ester group on the metallic center of the catalyst, thus enhancing polymerization efficiency. researchgate.net

This effect is attributed to the increased conformational flexibility afforded by the long methylene chain, which reduces the likelihood of intramolecular chelation of the ester carbonyl group to the metal center of the catalyst. researchgate.net This chelation can form a stable intermediate that suppresses further polymerization. researchgate.net Therefore, the long spacer in 10-undecenoic acid, 2-propen-1-yl ester is a critical design element that enables the synthesis of high molecular weight polyesters via ADMET.

The structure of the monomer is a determining factor for the molecular weight and molecular weight distribution (polydispersity index, PDI or Mw/Mn) of the resulting polymer. In the case of monomers containing the 10-undecenoate moiety, ADMET polymerization has proven to be an effective method for producing high molecular weight polyesters.

For instance, the ADMET polymerization of 4-allyl-2-methoxyphenyl 10-undecenoate, a monomer structurally similar to allyl 10-undecenoate, using a second-generation Grubbs catalyst, resulted in polymers with a number-average molecular weight (Mn) of up to 12,700 g/mol and a polydispersity index (Mw/Mn) of 1.85. nih.gov Similarly, the polymerization of undec-10-en-1-yl undec-10-enoate via ADMET has yielded polyesters with Mn values as high as 26,500 g/mol . mdpi.com

The molecular weight of polymers synthesized via ADMET can be controlled by the addition of a chain transfer agent. For example, the use of methyl 10-undecenoate as a monofunctional chain stopper in the polymerization of bis(10-undecenoate)s allows for the regulation of the final polymer molecular weight. mdpi.com The ability to achieve high molecular weights is crucial, as it significantly influences the mechanical properties of the final material. The relatively narrow molecular weight distributions (Mw/Mn < 2) obtained in these polymerizations indicate a controlled polymerization process. nih.govmdpi.com

Molecular Weight Data for Polymers from 10-Undecenoate-Containing Monomers via ADMET

| Monomer | Catalyst | Number-Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|---|

| 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs 2nd Gen. | 12,700 | 1.85 | nih.gov |

| undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. | 26,500 | N/A | mdpi.com |

| bis(undec-10-enoate) with isosorbide | Grubbs 2nd Gen. | 32,200 - 36,700 | N/A | researchgate.net |

The incorporation of ester linkages into a polymer backbone is a well-established strategy for designing biodegradable materials. researchgate.netbiu.ac.ilspecificpolymers.com These ester groups are susceptible to hydrolysis, a process that can be catalyzed by enzymes present in biological environments, leading to the breakdown of the polymer chain. nih.govnih.gov Polymers derived from 10-undecenoic acid, 2-propen-1-yl ester are polyesters and, as such, possess this inherent potential for degradation.

The rate of degradation can be tailored by controlling factors such as the hydrophobicity of the polymer, its crystallinity, and molecular weight. researchgate.netnih.gov The long aliphatic chain of the 10-undecenoic acid moiety imparts a significant hydrophobic character to the polymer, which can influence the rate of water uptake and subsequent hydrolysis. mdpi.com In some cases, hydrophobic polymers undergo surface erosion, where degradation is confined to the surface of the material, leading to a linear mass loss over time. nih.govnih.gov This was observed in the hydrolytic degradation of poly(3-allyloxy-1,2-propylene succinate), a functional aliphatic polyester with pendant allyl groups. nih.gov

Furthermore, the presence of the unsaturated bond in the 10-undecenoate unit offers additional avenues for designing degradable systems. These double bonds can be targeted for oxidative degradation, providing another mechanism for polymer breakdown. researchgate.net They can also be used as sites for post-polymerization modification to introduce other functional groups that can influence the degradation profile. For example, the allyl groups can be functionalized to attach hydrophilic segments, which would increase the water accessibility to the ester linkages and potentially accelerate hydrolytic degradation. mdpi.com This dual functionality of ester and unsaturated groups makes 10-undecenoic acid, 2-propen-1-yl ester a valuable monomer for the development of advanced, degradable polymer systems with tunable degradation kinetics for a variety of applications.

Analytical and Characterization Methodologies in Research on 10 Undecenoic Acid,2 Propen 1 Yl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 10-Undecenoic acid, 2-propen-1-yl ester, providing detailed information about its molecular structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 10-Undecenoic acid, 2-propen-1-yl ester. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In ¹H NMR analysis of related alkyl 10-undecenoates, specific signals confirm the molecular structure. researchgate.net The terminal vinyl group of the undecenoate chain typically shows a complex multiplet around 5.81 ppm for the methine proton (-CH=CH₂) and signals around 4.98 ppm for the terminal methylene (B1212753) protons (=CH₂). researchgate.net The allyl group introduces its own characteristic signals: a multiplet for the internal proton (-O-CH₂-CH =CH₂) and distinct signals for the terminal protons of the allyl group. rsc.org The methylene group adjacent to the ester oxygen (-O-CH ₂-) appears as a triplet, while the methylene group adjacent to the carbonyl function (-CH ₂-C=O) is also identifiable. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C=O) of the ester is typically observed around 174.0 ppm. researchgate.net The unsaturated sp² carbons of both the undecenoate chain and the allyl group appear in the region of 114.1 to 139.2 ppm. researchgate.net The oxymethylene carbon (-O-C H₂) of the allyl ester is found further downfield compared to the other methylene carbons in the aliphatic chain. researchgate.netresearchgate.net

For polymers derived from monomers related to 10-Undecenoic acid, 2-propen-1-yl ester, such as those created via acyclic diene metathesis (ADMET) polymerization, NMR is crucial for characterizing the resulting macromolecular structure. researchgate.net It helps confirm the success of the polymerization by observing the disappearance or shift of the vinyl proton signals.

Interactive Table: Typical NMR Chemical Shifts for Alkyl 10-Undecenoates

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| Carbonyl (C=O) | - | ~174.0 | Ester carbonyl group. researchgate.net |

| CH =CH₂ | ~5.81 (ddt) | ~139.2 | Terminal vinyl methine proton (undecenoate). researchgate.net |

| CH=CH ₂ | ~4.98 (m) | ~114.1 | Terminal vinyl methylene protons (undecenoate). researchgate.net |

| -O-CH ₂- | ~4.05 (t) | ~64.4 | Oxymethylene protons adjacent to ester oxygen. researchgate.net |

| -CH ₂-C=O | ~2.29 (t) | ~34.4 | Methylene protons adjacent to carbonyl. researchgate.net |

| C=C-CH ₂- | ~2.02 (m) | - | Methylene protons adjacent to the double bond. researchgate.net |

| -(CH ₂)n- | ~1.26 (m) | ~25.0-33.8 | Methylene protons of the long aliphatic chain. researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in 10-Undecenoic acid, 2-propen-1-yl ester. The FTIR spectrum provides a molecular fingerprint, confirming the successful esterification and the presence of key structural features.

The analysis of alkyl 10-undecenoates reveals several key absorption bands. researchgate.net A strong, sharp peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1740 cm⁻¹. The presence of the two terminal double bonds (C=C) from both the undecenoate and allyl moieties is confirmed by stretching vibrations around 1640 cm⁻¹. rsc.org The sp² C-H stretching vibrations of these vinyl groups are visible as peaks just above 3000 cm⁻¹ (e.g., 3076 cm⁻¹). researchgate.netresearchgate.net Additionally, the strong stretching vibrations of sp³ C-H bonds in the long methylene chain appear just below 3000 cm⁻¹, typically around 2924 and 2852 cm⁻¹. researchgate.netresearchgate.net The gas-phase IR spectrum available in the NIST database for allyl undec-10-enoate (B1210307) further confirms these characteristic absorption regions. nist.gov

Interactive Table: Characteristic FTIR Absorption Bands for Alkyl 10-Undecenoates

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3076 | C-H Stretch | sp² C-H (Vinyl) researchgate.netresearchgate.net |

| ~2924, ~2852 | C-H Stretch | sp³ C-H (Alkyl Chain) researchgate.netresearchgate.net |

| ~1740 | C=O Stretch | Ester Carbonyl researchgate.net |

| ~1640 | C=C Stretch | Alkene rsc.org |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 10-Undecenoic acid, 2-propen-1-yl ester from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis and purification of 10-Undecenoic acid, 2-propen-1-yl ester. A reverse-phase (RP) HPLC method is particularly suitable for this non-polar compound. sielc.comsielc.com

The methodology involves a mobile phase typically consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Separation occurs on a reverse-phase column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com This liquid chromatography method is scalable and can be adapted for preparative separations to isolate the pure compound from impurities. sielc.comsielc.com The use of columns with smaller particles (e.g., 3 µm) allows for rapid analysis in UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 10-Undecenoic acid, 2-propen-1-yl ester. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

In a typical GC-MS analysis, a small amount of the sample is injected into the GC, where it is vaporized. qu.edu.iq The components are then separated as they travel through a capillary column, carried by an inert gas like helium. qu.edu.iq The separation is based on the compounds' boiling points and affinities for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and fragmented. qu.edu.iqwalshmedicalmedia.com

The resulting mass spectrum shows a unique fragmentation pattern that acts as a chemical fingerprint. By comparing this spectrum to a database, such as the National Institute of Standards and Technology (NIST) library, the compound can be identified. qu.edu.iqresearchgate.net This technique is highly effective for confirming the identity of the ester and for detecting any volatile impurities that may be present in the sample.

Macromolecular Characterization Techniques

When 10-Undecenoic acid, 2-propen-1-yl ester or its derivatives are used as monomers in polymerization reactions, specific techniques are required to characterize the resulting polymers. For instance, in acyclic diene metathesis (ADMET) polymerization of related monomers, characterization focuses on determining the molecular weight and molecular weight distribution of the polyester (B1180765) product. researchgate.net Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are critical for understanding the physical and mechanical properties of the resulting polymer. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also referred to as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). rsc.orgyoutube.com This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the resulting polymer, such as its strength, brittleness, and melt flow. youtube.com

In the context of polymers derived from 10-undecenoic acid, 2-propen-1-yl ester, Acyclic Diene Metathesis (ADMET) polymerization is a common synthetic route. researchgate.netacs.org This method utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form high molecular weight polyesters from α,ω-diene monomers like allyl 10-undecenoate. researchgate.netsigmaaldrich.com GPC analysis of the resulting polymers is essential to confirm the success of the polymerization and to understand the characteristics of the material produced. The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) or chloroform (B151607) (CHCl₃), and the results are often calibrated against polystyrene standards. researchgate.netsigmaaldrich.com

Research has demonstrated the synthesis of high molecular weight polyesters from monomers structurally similar to or including the undecenoate backbone. For instance, the ADMET polymerization of undec-10-en-1-yl undec-10-enoate, a related long-chain diene ester, yielded polymers with number-average molecular weights (Mn) reaching up to 26,500 g/mol with a PDI of around 1.7. researchgate.net Similarly, the polymerization of other α,ω-dienes derived from renewable resources like eugenol (B1671780) and undecenoate has produced polymers with varying molecular weights depending on the catalyst and reaction conditions. sigmaaldrich.com

Below is a data table illustrating typical GPC results from the ADMET polymerization of diene esters similar to 10-undecenoic acid, 2-propen-1-yl ester, showcasing the effect of different catalysts and reaction times.

Table 1: Representative GPC Data for ADMET Polymerization of Long-Chain Diene Esters

| Entry | Monomer | Catalyst | Time (h) | Mn (g/mol) | Mw/Mn (PDI) | Source |

|---|---|---|---|---|---|---|

| 1 | Undec-10-en-1-yl undec-10-enoate | Grubbs' 2nd Gen. | 24 | 22,000 | 1.7 | researchgate.net |

| 2 | 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs' 2nd Gen. | 2 | 11,500 | 1.54 | sigmaaldrich.com |

| 3 | 4-allyl-2-methoxyphenyl 10-undecenoate | Hoveyda-Grubbs' 2nd Gen. | 2 | 15,900 | 1.46 | sigmaaldrich.com |

| 4 | Isosorbide bis(undec-10-enoate) | Molybdenum-alkylidene | 24 | 49,400 | 1.8 | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in organic synthesis to monitor the progress of a reaction. sigmaaldrich.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). youtube.comyoutube.com

For the synthesis of 10-undecenoic acid, 2-propen-1-yl ester, which is commonly prepared via Fischer esterification of 10-undecenoic acid with allyl alcohol, TLC is an ideal method to track the reaction's completion. organic-chemistry.org The progress is visualized by spotting small aliquots of the reaction mixture onto a TLC plate over time. rochester.edu The starting materials, 10-undecenoic acid (a carboxylic acid) and allyl alcohol, will have different polarities and thus different affinities for the stationary phase compared to the final ester product, 10-undecenoic acid, 2-propen-1-yl ester.

Typically, the carboxylic acid is more polar and will have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The resulting ester is less polar and will have a higher Rf value. researchgate.net By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, a chemist can determine when the reaction is complete. A common eluent system for separating fatty acids and their esters is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. rsc.org Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining the plate with a developing agent like potassium permanganate (B83412) or iodine vapor. youtube.comyoutube.com

The following table provides a hypothetical, yet scientifically plausible, representation of TLC data for monitoring the esterification of 10-undecenoic acid with allyl alcohol.

Table 2: Representative TLC Data for Monitoring the Synthesis of 10-Undecenoic acid, 2-propen-1-yl ester